![molecular formula C14H21ClN2O2 B595128 (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride CAS No. 1217774-98-5](/img/structure/B595128.png)
(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride
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Description
“(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride” is also known as "(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride" . It is a clear colorless liquid with the molecular formula C11H22N2O2 .
Molecular Structure Analysis
The InChI Key for this compound is WPWXYQIMXTUMJB-UHFFFAOYNA-N . The SMILES representation is CC©©OC(=O)N1CCCC(CN)C1 .Physical And Chemical Properties Analysis
This compound is a clear colorless liquid . It has a specific optical rotation of -10° to -20° (20°C, 589 nm) (c=1, methanol) .Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11,15H2;1H/t13-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPMZIXJQLUJJK-ZOWNYOTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662659 |
Source
|
Record name | Benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride | |
CAS RN |
1217774-98-5 |
Source
|
Record name | Benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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